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Compound of Interest

Compound Name: MK-8245 Trifluoroacetate

Cat. No.: B1139230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activity of MK-8245 Trifluoroacetate, a potent and liver-targeted inhibitor of Stearoyl-

CoA Desaturase 1 (SCD1). This document is intended to serve as a valuable resource for

researchers and professionals involved in drug discovery and development, particularly in the

areas of metabolic diseases and oncology.

Chemical Structure and Properties
MK-8245 Trifluoroacetate is the trifluoroacetic acid salt of the active pharmaceutical ingredient

MK-8245. The trifluoroacetate salt form enhances the compound's stability and solubility

properties.

Chemical Name: 2-(5-{3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-

1,2,3,4-tetrazol-2-yl)acetic acid; trifluoroacetic acid[1]

Structure of MK-8245:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1139230?utm_src=pdf-interest
https://www.benchchem.com/product/b1139230?utm_src=pdf-body
https://www.benchchem.com/product/b1139230?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38042113/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers and Properties of MK-8245 Trifluoroacetate

Property Value Reference

CAS Number 1415559-41-9 [1]

Molecular Formula C19H17BrF4N6O6 [1]

Molecular Weight 581.27 g/mol [1]

SMILES

OC(=O)C(F)

(F)F.OC(=O)CN1N=C(N=N1)C

1=CC(=NO1)N1CCC(CC1)OC

1=CC(F)=CC=C1Br

[1]

InChI Key
LEBPCMXFQYATAK-

UHFFFAOYSA-N
[1]

Biological Activity and Mechanism of Action
MK-8245 is a highly potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an

enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids (MUFAs)

from saturated fatty acids (SFAs)[2][3][4]. The inhibition of SCD1 leads to a decrease in the
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cellular pool of MUFAs, which has been shown to have therapeutic effects in various disease

models.

Potency and Selectivity
MK-8245 exhibits nanomolar potency against human, mouse, and rat SCD1. It is highly

selective for SCD1 over other desaturases.

Table 2: In Vitro Potency of MK-8245

Target IC50 (nM) Reference

Human SCD1 1 [3][4]

Mouse SCD1 3 [3][4]

Rat SCD1 3 [3][4]

Liver-Targeted Mechanism of Action
A key feature of MK-8245 is its liver-targeted delivery, which is achieved through the active

transport by Organic Anion Transporting Polypeptides (OATPs) that are highly expressed on

hepatocytes[5]. This liver-specific uptake minimizes systemic exposure and potential off-target

effects.
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Caption: Liver-specific uptake and mechanism of action of MK-8245.

Experimental Protocols
Synthesis of MK-8245
A practical, kilogram-scale, and chromatography-free synthesis of MK-8245 has been

developed. The key steps involve:

Addition-Elimination Reaction: An efficient reaction between a piperidine fragment and a 3-

bromoisoxaline.

Iodine-Mediated Oxidation: Oxidation of the resulting intermediate to the corresponding

isoxazole.

Tetrazole Formation: A safe and scalable protocol for the formation of the tetrazole ring.

While the detailed, step-by-step protocol is proprietary, the published literature outlines this

general synthetic strategy. For researchers aiming to synthesize MK-8245, the publication

"Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245"

in Organic Process Research & Development provides the foundational methodology.
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Intermediate Iodine-Mediated
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Caption: General synthetic workflow for MK-8245.

Purification and Analytical Validation
Detailed protocols for the purification and analytical validation of MK-8245 Trifluoroacetate are

not publicly available. However, standard methods for small molecule drugs would be

employed:
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Purification: Crystallization is a likely method for purification, especially given the

development of a chromatography-free synthesis.

Analytical Validation:

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with

UV detection would be developed to determine the purity of the compound and quantify it

in various matrices. The method would be validated for linearity, accuracy, precision, and

specificity.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to

confirm the chemical structure of MK-8245 Trifluoroacetate.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm

the exact mass and elemental composition.

Human SCD1 Hepatocyte Assay
The inhibitory activity of MK-8245 on SCD1 in a cellular context is typically assessed using a

hepatocyte-based assay. The general protocol involves:

Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2,

though noting their potential lack of active OATPs) are cultured.

Compound Treatment: Cells are incubated with varying concentrations of MK-8245.

Substrate Addition: A labeled saturated fatty acid substrate (e.g., [14C]-stearic acid) is added

to the culture medium.

Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.

Separation and Quantification: The fatty acids are converted to their methyl esters and

separated by HPLC or TLC. The amounts of radiolabeled saturated and monounsaturated

fatty acids are quantified to determine the SCD1 activity.

IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD1

activity is calculated.
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OATP-Mediated Uptake Assay
To confirm the liver-specific uptake of MK-8245, in vitro transporter assays are conducted. A

general protocol is as follows:

Cell Lines: Cell lines overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3)

and a control cell line lacking these transporters are used.

Compound Incubation: The cells are incubated with a defined concentration of MK-8245 for

various time points.

Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The

intracellular concentration of MK-8245 is quantified using a suitable analytical method, such

as LC-MS/MS.

Data Analysis: The rate of uptake in the OATP-expressing cells is compared to the control

cells to determine the contribution of the specific transporter to the uptake of MK-8245.

Summary of Quantitative Data
Table 3: Summary of In Vitro and In Vivo Data for MK-8245
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Parameter Species Value Reference

hSCD1 IC50 Human 1 nM [3][4]

mSCD1 IC50 Mouse 3 nM [3][4]

rSCD1 IC50 Rat 3 nM [3][4]

Rat Hepatocyte IC50 Rat 68 nM [6]

HepG2 Cell IC50 Human ~1 µM [6]

Δ5/Δ6 Desaturase

Selectivity
Rat/Human >100,000-fold [7]

Tissue Distribution

(Liver:Harderian

Gland Ratio)

Mouse 21:1 [7]

eDIO Mouse Glucose

Clearance ED50
Mouse 7 mg/kg [8]

Signaling Pathway of SCD1 Inhibition
The inhibition of SCD1 by MK-8245 has significant downstream effects on cellular signaling

pathways, particularly in the context of metabolic diseases and cancer. By reducing the

availability of MUFAs, SCD1 inhibition can induce ER stress and apoptosis in cancer cells and

improve insulin sensitivity in metabolic tissues.
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Caption: Downstream signaling effects of SCD1 inhibition by MK-8245.

This technical guide provides a summary of the currently available information on MK-8245
Trifluoroacetate. For more detailed experimental procedures, readers are encouraged to

consult the primary literature cited herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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